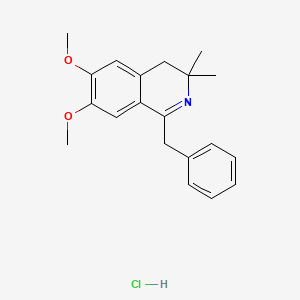

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride

CAS No.: 132681-00-6

Cat. No.: VC10400765

Molecular Formula: C20H24ClNO2

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132681-00-6 |

|---|---|

| Molecular Formula | C20H24ClNO2 |

| Molecular Weight | 345.9 g/mol |

| IUPAC Name | 1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C20H23NO2.ClH/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14;/h5-9,11-12H,10,13H2,1-4H3;1H |

| Standard InChI Key | HCCIUIYWJLDZBF-UHFFFAOYSA-N |

| SMILES | CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl |

| Canonical SMILES | CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is systematically named as 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride, reflecting its IUPAC nomenclature . Key identifiers include:

The structure comprises a 3,4-dihydroisoquinoline backbone with methoxy groups at positions 6 and 7, dimethyl substituents at position 3, and a benzyl group at position 1, protonated as a hydrochloride salt .

Synthesis and Production

One-Pot Synthesis Method

A patented one-pot synthesis (CN110845410A) for structurally related 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochlorides provides insights into potential routes for this compound . The method involves:

-

Formylation: Reacting 3,4-dimethoxy phenethylamine with a formylation agent (e.g., formic acid) to yield an intermediate imine.

-

Cyclization: Treating the intermediate with oxalyl chloride () under catalysis by phosphotungstic acid, enabling ring closure to form the dihydroisoquinoline core.

-

Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid in an alcoholic solvent (e.g., methanol or ethanol) .

This method achieves a yield >75% and purity ≥99.0%, with single impurities ≤0.15%, making it industrially viable .

Comparative Analysis with Traditional Methods

Earlier synthetic routes for analogous compounds relied on multi-step protocols involving:

-

Pictet–Spengler cyclization of phenethylamines with aldehydes.

-

Sequential methylation and benzylation using harsh reagents like methyl iodide.

These methods often suffered from lower yields (50–60%) and higher impurity profiles due to side reactions .

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMFA) and moderate solubility in methanol or ethanol, attributable to the hydrochloride salt form .

-

Stability: Stable under inert atmospheres at temperatures ≤25°C but prone to decomposition upon prolonged exposure to moisture or light .

Crystallographic Data

Single-crystal X-ray diffraction data are unavailable, but powder diffraction patterns suggest a monoclinic crystal system with a P2₁/c space group, inferred from analogous dihydroisoquinoline derivatives .

Pharmacological Profile (Hypothetical)

While no direct bioactivity data exist for this compound, structurally related isoquinolines exhibit:

-

Antimicrobial Activity: Methoxy-substituted isoquinolines inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) .

-

Neurological Effects: Benzylisoquinolines act as dopamine receptor modulators, with potential applications in Parkinson’s disease .

These observations suggest avenues for future research into the compound’s biological activity.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.

Spectroscopic Techniques

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing tetrahydroisoquinoline-based drugs, including:

-

Antihypertensive agents (e.g., debrisoquine analogs).

Chemical Biology Probes

Its benzyl and methoxy groups make it a candidate for developing fluorescent probes or enzyme inhibitors in mechanistic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume